molecular formula C23H22N2O B11408166 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11408166
M. Wt: 342.4 g/mol
InChI Key: ARJNMMXPFWDVDT-UHFFFAOYSA-N
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Description

2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability, bioavailability, and significant biological activity .

Preparation Methods

The synthesis of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes. One common method includes the reaction of o-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position. Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. It also interacts with biopolymers in the living system, which contributes to its biological activity .

Comparison with Similar Compounds

2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-benzyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C23H22N2O/c1-18-9-5-8-14-22(18)26-16-15-25-21-13-7-6-12-20(21)24-23(25)17-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3

InChI Key

ARJNMMXPFWDVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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